Cas no 36932-61-3 (1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl)-)

1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl)-

- 2-(6-methylpyridin-2-yl)isoindole-1,3-dione

- 6-methyl-2-(phthalimido)pyridine

- A903209

- 36932-61-3

- SR-01000516571

- HMS2883H16

- SR-01000516571-1

- CHEMBL1443997

- AMY42534

- SMSF0003537

- DB-307140

- MFCD00444985

- 2-(6-methylpyridin-2-yl)-1H-isoindole-1,3(2H)-dione

- A51206

- SCHEMBL5026395

- CBMicro_004909

- N-(2-methylpyridin-6-yl)phthalimide

- CB06897

- 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione

- SMR000565043

- ALBB-032453

- Oprea1_343423

- MLS001202188

- STK756074

- LS-12038

- BIM-0005013.P001

- AKOS001722659

- 2-(6-methylpyridin-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione

- DTXSID60351141

- CFNKFWRAPXKASS-UHFFFAOYSA-N

-

- MDL: MFCD00444985

- インチ: InChI=1S/C14H10N2O2/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14(16)18/h2-8H,1H3

- InChIKey: CFNKFWRAPXKASS-UHFFFAOYSA-N

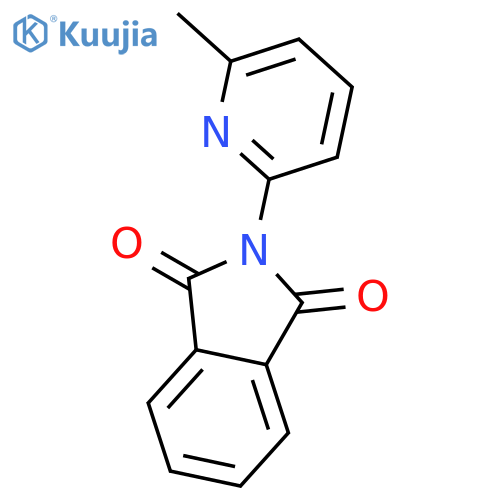

- ほほえんだ: CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

計算された属性

- せいみつぶんしりょう: 238.0743

- どういたいしつりょう: 238.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 345

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 50.3Ų

じっけんとくせい

- 密度みつど: 1.351±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.21 g/l)(25ºC)、

- PSA: 50.27

1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB562017-500mg |

2-(6-Methylpyridin-2-yl)-1H-isoindole-1,3(2H)-dione; . |

36932-61-3 | 500mg |

€269.00 | 2024-04-17 | ||

| eNovation Chemicals LLC | Y0995928-5g |

2-(6-methylpyridin-2-yl)isoindoline-1,3-dione |

36932-61-3 | 95% | 5g |

$1250 | 2025-02-26 | |

| Matrix Scientific | 214338-0.500g |

2-(6-Methylpyridin-2-yl)-1H-isoindole-1,3(2H)-dione |

36932-61-3 | 0.500g |

$240.00 | 2023-09-09 | ||

| Matrix Scientific | 214338-5g |

2-(6-Methylpyridin-2-yl)-1H-isoindole-1,3(2H)-dione |

36932-61-3 | 5g |

$1000.00 | 2023-09-09 | ||

| Ambeed | A461121-1g |

2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione |

36932-61-3 | 97% | 1g |

$326.0 | 2024-04-19 | |

| A2B Chem LLC | AY40548-5g |

2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione |

36932-61-3 | >95% | 5g |

$995.00 | 2024-04-20 | |

| A2B Chem LLC | AY40548-1g |

2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione |

36932-61-3 | >95% | 1g |

$509.00 | 2024-04-20 | |

| abcr | AB562017-5g |

2-(6-Methylpyridin-2-yl)-1H-isoindole-1,3(2H)-dione; . |

36932-61-3 | 5g |

€877.00 | 2024-04-17 | ||

| abcr | AB562017-1g |

2-(6-Methylpyridin-2-yl)-1H-isoindole-1,3(2H)-dione; . |

36932-61-3 | 1g |

€317.00 | 2024-04-17 | ||

| eNovation Chemicals LLC | Y0995928-5g |

2-(6-methylpyridin-2-yl)isoindoline-1,3-dione |

36932-61-3 | 95% | 5g |

$950 | 2024-08-02 |

1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl)- 関連文献

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl)-に関する追加情報

Introduction to 1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl) and Its Significance in Modern Chemical Biology

The compound with the CAS number 36932-61-3, identified as 1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl), represents a fascinating molecule with potential applications in the fields of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique structural framework, has garnered attention due to its versatile reactivity and biological relevance. The isoindole core, combined with the pyridinyl substituent, creates a scaffold that is conducive to various chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for their therapeutic potential. 1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl) stands out as a promising candidate due to its ability to interact with biological targets in multiple ways. The presence of both electron-deficient and electron-rich regions within its structure allows for diverse functionalization strategies, which can be leveraged to design molecules with specific biological activities.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of biologically active molecules. Researchers have explored its utility in constructing more complex scaffolds that mimic natural products or drug-like entities. The isoindole moiety is particularly interesting because it is found in several bioactive natural products and pharmaceuticals. For instance, derivatives of isoindole have been investigated for their antimicrobial and anti-inflammatory properties. The addition of the 6-methyl-2-pyridinyl group further enhances the compound's potential by introducing additional interaction points with biological targets.

The CAS number 36932-61-3 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and patents. This standardized naming system is crucial for researchers who need to reference specific chemical entities in their work. The compound's structural features make it a candidate for further exploration in drug discovery pipelines. Its ability to undergo various chemical transformations allows chemists to tailor its properties for specific applications.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. 1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl) exemplifies how these molecules can be engineered to exhibit desirable pharmacological profiles. The isoindole ring system is known for its stability and flexibility, which are key factors in designing molecules that can withstand metabolic degradation while maintaining efficacy. The pyridinyl group adds another layer of complexity, enabling interactions with proteins and enzymes through hydrogen bonding or hydrophobic effects.

In the context of modern drug development, this compound has shown promise as a building block for more sophisticated molecules. Its structural motifs are reminiscent of several approved drugs that target various diseases. By leveraging computational methods and synthetic strategies, researchers can predict and design derivatives of 1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl) that may offer improved therapeutic outcomes.

The synthesis of this compound involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the preparation of the isoindole core followed by functionalization at the 2-position with the 6-methyl-2-pyridinyl group. Advances in catalytic methods have made these transformations more efficient and scalable, which is essential for industrial applications.

One area where this compound has seen significant interest is in the development of small molecule inhibitors for enzymes involved in disease pathways. Isoindole derivatives have been shown to interact with targets such as kinases and proteases, which are often implicated in cancer and inflammatory diseases. The structural diversity offered by 1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl) allows researchers to explore different binding modes and optimize potency.

The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques enable researchers to predict how it might interact with biological targets at the atomic level. This information is crucial for designing experiments and guiding synthetic efforts towards high-affinity binders.

As our understanding of biological systems continues to grow, so does the demand for innovative chemical tools to study them. 1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl) serves as a testament to the power of heterocyclic chemistry in addressing complex biological questions. Its versatility makes it a valuable asset in both academic research and industrial drug development.

In conclusion,1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl) (CAS number 36932-61-3) represents a significant advancement in chemical biology. Its unique structure and reactivity provide a foundation for developing novel therapeutic agents that could address unmet medical needs. As research progresses,this compound will undoubtedly continue to play a pivotal role in shaping the future of medicinal chemistry.

36932-61-3 (1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl)-) 関連製品

- 1628748-83-3(tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate)

- 1855130-50-5(5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide)

- 868256-12-6(3-[(4-CHLOROPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE)

- 1797299-92-3(3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide)

- 2228672-32-8(7-chloro-8-ethenylquinoline)

- 1396855-79-0(1-(2-chlorobenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine)

- 556006-93-0(3-cyclopentyl-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one)

- 2680836-90-0(2,6-Dichloro-4-(2,2,2-trifluoroacetamido)benzoic acid)

- 503601-16-9((S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid)

- 1806871-78-2(2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-carboxaldehyde)